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Compound of Interest

Compound Name:
3-Hydroxy-1,3-diphenylbutan-1-

one

Cat. No.: B15489188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 3-Hydroxy-1,3-diphenylbutan-1-one. While a complete set of

experimentally-derived spectra for this specific molecule is not readily available in public-

domain literature, this document outlines the expected spectroscopic characteristics based on

its chemical structure. Furthermore, it details the standard experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which

are crucial for the structural elucidation and characterization of this and similar compounds.

Chemical Structure
IUPAC Name: 3-Hydroxy-1,3-diphenylbutan-1-one Molecular Formula: C₁₆H₁₆O₂ Molecular

Weight: 240.30 g/mol CAS Number: 6397-70-2

The structure of 3-Hydroxy-1,3-diphenylbutan-1-one incorporates several key functional

groups that give rise to characteristic spectroscopic signals: a ketone, a tertiary alcohol, and

two phenyl rings.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and MS

analyses of 3-Hydroxy-1,3-diphenylbutan-1-one. These predictions are based on established
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principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.2 - 8.0 Multiplet 10H
Aromatic protons (two

phenyl groups)

~5.0 Singlet 1H Hydroxyl proton (-OH)

~3.0 - 3.5 Multiplet (AB quartet) 2H
Methylene protons (-

CH₂)

~1.7 Singlet 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Carbon Type Assignment

~200 Quaternary Carbonyl carbon (C=O)

~125 - 145 Aromatic Aromatic carbons

~75 Quaternary
Carbon bearing the hydroxyl

group and methyl group

~50 Methylene Methylene carbon (-CH₂)

~30 Methyl Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
Significant IR Absorption Peaks (Predicted)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3400 Broad O-H stretch (alcohol)

~3100 - 3000 Medium C-H stretch (aromatic)

~2950 - 2850 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (ketone)

~1600, ~1450 Medium-Strong C=C stretch (aromatic ring)

~1200 - 1000 Medium-Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Expected Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio) Interpretation

240 Molecular ion [M]⁺

225 [M - CH₃]⁺

120 [C₆H₅C(OH)CH₃]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified 3-Hydroxy-1,3-diphenylbutan-1-one in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Filter the solution into a clean 5 mm NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer operating at a field strength

of, for example, 400 or 500 MHz for ¹H.

For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay

of 1-2 seconds.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number

of scans is required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-Hydroxy-1,3-diphenylbutan-1-one sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Record a background spectrum of the empty ATR setup.

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

The instrument software will automatically subtract the background from the sample

spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer, for example, via direct infusion or

coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid

Chromatography (LC).

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Interpretation:

A detector records the abundance of ions at each m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule.

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical pathway for structural elucidation using spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-1,3-diphenylbutan-
1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15489188#spectroscopic-data-of-3-hydroxy-1-3-
diphenylbutan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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